Silane, trimethyl[[(trimethylsilyl)ethynyl]thio]-
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Overview
Description
Silane, trimethyl[[(trimethylsilyl)ethynyl]thio]- is an organosilicon compound characterized by the presence of silicon, carbon, and sulfur atoms. This compound is notable for its unique structural features, which include a trimethylsilyl group and an ethynyl group bonded to a sulfur atom. These structural elements confer distinct chemical properties and reactivity patterns, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[[(trimethylsilyl)ethynyl]thio]- typically involves the reaction of trimethylsilylacetylene with sulfur-containing reagents under controlled conditions. One common method is the Sonogashira cross-coupling reaction, which involves the coupling of trimethylsilylacetylene with a sulfur-containing halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of Silane, trimethyl[[(trimethylsilyl)ethynyl]thio]- often involves large-scale Sonogashira cross-coupling reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Silane, trimethyl[[(trimethylsilyl)ethynyl]thio]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or disulfides.
Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents like bromine or iodine, and alkylating agents such as alkyl halides, are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted silanes, depending on the reagents used.
Scientific Research Applications
Silane, trimethyl[[(trimethylsilyl)ethynyl]thio]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of Silane, trimethyl[[(trimethylsilyl)ethynyl]thio]- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and function.
Pathways Involved: It can influence signaling pathways, such as those involved in oxidative stress and inflammation, by modulating the activity of key enzymes and proteins.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilylacetylene: Shares the trimethylsilyl group but lacks the sulfur atom, resulting in different reactivity and applications.
Phenylethynyltrimethylsilane: Contains a phenyl group instead of a sulfur atom, leading to distinct chemical properties and uses.
Trimethylsilane: A simpler compound with only a trimethylsilyl group, used primarily in the semiconductor industry.
Uniqueness
Silane, trimethyl[[(trimethylsilyl)ethynyl]thio]- is unique due to the presence of both a trimethylsilyl group and a sulfur atom, which confer distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
62785-86-8 |
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Molecular Formula |
C8H18SSi2 |
Molecular Weight |
202.47 g/mol |
IUPAC Name |
trimethyl(2-trimethylsilylethynylsulfanyl)silane |
InChI |
InChI=1S/C8H18SSi2/c1-10(2,3)8-7-9-11(4,5)6/h1-6H3 |
InChI Key |
YQNJZVNJRLBHGL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CS[Si](C)(C)C |
Origin of Product |
United States |
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